molecular formula C12H18N4O2 B2507643 1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 2195973-82-9

1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2507643
CAS No.: 2195973-82-9
M. Wt: 250.302
InChI Key: VOKQTUNBLZDBJE-UHFFFAOYSA-N
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Description

1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining a piperidine ring, an oxadiazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process. One common method involves the reaction of a piperidine derivative with a dimethylamino-substituted oxadiazole under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, leading to inhibition or activation of their functions. The oxadiazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one: Similar in structure but with variations in the substituents on the piperidine or oxadiazole rings.

    1-(3-(3-(Dimethylamino)-1,2,4-thiadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one: Contains a thiadiazole ring instead of an oxadiazole ring.

    1-(3-(3-(Dimethylamino)-1,2,4-triazol-5-yl)piperidin-1-yl)prop-2-en-1-one: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and oxadiazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-10(17)16-7-5-6-9(8-16)11-13-12(14-18-11)15(2)3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQTUNBLZDBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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